2,4,6-Trichloro-m-cresol

Descripción

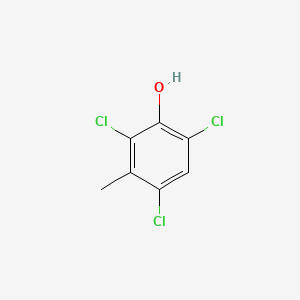

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4,6-trichloro-3-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O/c1-3-4(8)2-5(9)7(11)6(3)10/h2,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAATZDGGZYBDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1Cl)Cl)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203623 | |

| Record name | 2,4,6-Trichloro-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551-76-8 | |

| Record name | 2,4,6-Trichloro-m-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trichloro-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRICHLORO-M-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0H0QF5KL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2,4,6 Trichloro M Cresol

Mechanistic Investigations of Directed Chlorination Pathways

The production of 2,4,6-trichloro-m-cresol is often achieved through the direct chlorination of m-cresol (B1676322). Understanding the mechanistic pathways of this reaction is crucial for controlling the regioselectivity and maximizing the yield of the desired trichlorinated product.

Regioselective Chlorination Strategies

The chlorination of m-cresol can lead to a mixture of mono-, di-, and trichlorinated isomers. Achieving high regioselectivity for the 2,4,6-trichloro isomer is a key challenge. Traditional chlorination of m-cresol in chloroform (B151607) with three moles of chlorine has been shown to produce this compound in nearly theoretical yields. datapdf.com This suggests that the hydroxyl and methyl groups of m-cresol direct the incoming chlorine atoms to the ortho and para positions, ultimately leading to the fully substituted product.

However, the synthesis of specific less-substituted isomers, such as 2-chloro-m-cresol, is more complex as direct chlorination tends to favor the para-substituted product, 4-chloro-3-methylphenol. wikipedia.org For the synthesis of monochlorinated cresols, para-selective processes are often desired. mdpi.com

Role of Catalysts and Reaction Conditions in this compound Synthesis

Catalysts and reaction conditions play a pivotal role in directing the chlorination of cresols. While the direct chlorination of m-cresol to its trichlorinated derivative can be efficient, the synthesis of specific isomers often requires catalytic intervention. For instance, various sulfur-containing catalysts, in conjunction with a Lewis acid like aluminum or ferric chloride, have been developed to promote para-selective chlorination of phenols. mdpi.com Systems like sulfuryl chloride with diphenyl sulfide (B99878) and aluminum chloride have shown high efficiency in the para-chlorination of m-cresol. cardiff.ac.uk

The choice of chlorinating agent and solvent also influences the reaction outcome. Chlorination of m-cresol in carbon tetrachloride with chlorine gas is a method used for preparing this compound. acs.org The reaction of dichloro-m-cresols with one mole of chlorine in chloroform also yields this compound, indicating a stepwise chlorination process. datapdf.com

Novel Synthetic Routes for this compound and its Isomers

Beyond direct chlorination, alternative synthetic strategies have been explored. One historical approach to synthesizing specific isomers like 2-chloro-m-cresol involves a multi-step sequence starting with para-selective nitration, followed by conversion to a diazonium compound, and finally a Sandmeyer reaction to introduce the chlorine atom. wikipedia.org

A method for synthesizing cresols from mixed chlorotoluenes has also been disclosed. google.com This process involves the hydrolysis of a mixture of parachlorotoluene, o-chlorotoluene, and m-chlorotoluene, followed by a series of separation and purification steps to yield o-cresol (B1677501) and m-cresol. google.com While not a direct route to this compound, it highlights the industrial approaches to producing the cresol (B1669610) precursors.

The complete chlorination of m-cresol in chloroform with three moles of chlorine is an effective method for producing this compound. datapdf.com Similarly, the chlorination of the three dichloro-m-cresol isomers in chloroform with one mole of chlorine also results in almost theoretical yields of this compound. datapdf.com

Studies on Derivatization Reactions and Product Characterization

The reactivity of this compound allows for various derivatization reactions, leading to a range of products with distinct chemical properties. These reactions are also crucial for the analytical determination of the compound.

Formation of Dimer-Type Ketals and Quinoid Intermediates

A significant reaction of this compound involves its interaction with calcium hypochlorite (B82951) in methanol (B129727). acs.orgnih.govacs.org This reaction leads to the formation of a dimer-type ketal, specifically 2-(3'-methyl-2',4',6'-trichlorophenoxy)-4,4-dimethoxy-5-methyl-6-chlorocyclohexadien-2,5-one. acs.orgnih.govacs.org This ketal can be isolated and characterized. acs.orgacs.org

These dimer-type ketals are important intermediates that can be converted to other compounds. For instance, upon hydrolysis with aqueous acid, the ketal derived from this compound yields 2-(3'-methyl-2',4',6'-trichlorophenoxy)-5-methyl-6-chloro-1,4-benzoquinone, a quinoid compound. nih.govacs.org The formation of these quinones represents a key transformation of the initial cresol.

Investigation of Rearrangement and Ring-Opening Mechanisms

The complex structures of the dimer-type ketals and quinoid intermediates suggest the potential for rearrangement and ring-opening reactions under certain conditions. While specific studies on the rearrangement and ring-opening mechanisms of derivatives of this compound are not extensively detailed in the provided context, the formation of these complex molecules from a relatively simple precursor points to intricate mechanistic pathways. acs.orgnih.govacs.org The conversion of the ketals and quinones to other products has been noted, implying further chemical transformations are possible. nih.govacs.org

Sophisticated Analytical Methodologies for 2,4,6 Trichloro M Cresol Detection and Quantification

Development and Validation of High-Resolution Chromatographic Techniques

High-resolution chromatographic techniques are the cornerstone for the separation and quantification of 2,4,6-trichloro-m-cresol from complex sample mixtures. Gas chromatography and liquid chromatography, particularly when coupled with mass spectrometry, provide the necessary resolving power and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for the analysis of this compound and other chlorinated phenols. iwaponline.com Due to the high polarity of phenolic compounds, which can lead to poor peak shape and tailing during GC analysis, a derivatization step is often necessary to convert them into less polar and more volatile forms. gcms.cz Acetylation is a common derivatization reaction used for this purpose. gcms.cz

The development of a GC-MS method involves optimizing several parameters. The injector port is typically operated in splitless mode to maximize the transfer of analytes to the column. chromatographyonline.com Helium is commonly used as the carrier gas with a constant flow rate. iwaponline.com The temperature program of the GC oven is carefully controlled to ensure the efficient separation of the target analyte from other compounds in the sample. iwaponline.com

For detection, the mass spectrometer is operated in the electron impact (EI) ionization mode. chromatographyonline.com To enhance sensitivity and selectivity, selected ion monitoring (SIM) mode is frequently used. iwaponline.comgov.bc.ca In SIM mode, the mass spectrometer is set to detect only specific mass-to-charge ratio (m/z) ions corresponding to the analyte of interest and its fragments. For trichlorophenols, the parent ion at m/z 198 is often monitored. gcms.cz

Sample preparation for GC-MS analysis of this compound from solid matrices like sediment often involves ultrasonic-assisted extraction with a solvent mixture, followed by a clean-up step using solid-phase extraction (SPE). iwaponline.com For aqueous samples, solid-phase microextraction (SPME) has been successfully used, which can be followed by on-fiber derivatization to improve analytical performance. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful alternative to GC-MS for the analysis of this compound, often without the need for derivatization. ulisboa.pt This technique is particularly suitable for analyzing complex matrices like sewage sludge and soil. tandfonline.comresearchgate.net

A typical LC-MS/MS method involves separating the analytes on a reversed-phase column, such as a C18 column. researchgate.net The mobile phase usually consists of a mixture of an aqueous component (e.g., water with ammonium (B1175870) acetate) and an organic solvent like methanol (B129727). researchgate.net The gradient elution program is optimized to achieve good chromatographic separation.

The mass spectrometer is typically equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, operated in negative ion mode for the analysis of chlorophenols. tandfonline.comresearchgate.netspringernature.com The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity and reduces background noise. unl.pt This is achieved by selecting the deprotonated molecule [M-H]⁻ as the precursor ion in the first quadrupole, fragmenting it in the collision cell, and monitoring specific product ions in the third quadrupole. This process is known as multiple reaction monitoring (MRM). tandfonline.comresearchgate.net For some chlorophenols, in-source collision-induced dissociation (CID) can also be used to generate fragment ions for confirmation. unl.pt

Sample preparation for LC-MS/MS analysis often involves ultrasonic-assisted extraction for solid samples, followed by a clean-up step using solid-phase extraction (SPE) with cartridges like Oasis HLB. tandfonline.comresearchgate.netresearchgate.net For water samples, direct injection or pre-concentration using SPE can be employed. ulisboa.ptresearchgate.net The development of automated online SPE-LC-MS/MS methods has further improved sample throughput and reduced manual labor. nih.gov

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound and for gaining insights into its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including this compound. cdnsciencepub.com Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. rsc.org

In the ¹H NMR spectrum of a related compound, 2,4,6-trichloro-4-methylcyclohexa-2,5-dien-1-one (B14574655), the aromatic protons appear as a singlet at δ 7.14 ppm, while the methyl protons resonate as a singlet at δ 1.91 ppm. mdpi.com For 2,4,6-trichlorophenol (B30397), the aromatic protons appear at δ 7.273 ppm and the hydroxyl proton at δ 5.88 ppm in CDCl₃. chemicalbook.com The chemical shifts and coupling patterns in the NMR spectra are highly dependent on the substitution pattern of the aromatic ring.

¹³C NMR spectroscopy provides complementary information. For instance, in the spectrum of 2,4,6-trichloro-4-methylcyclohexa-2,5-dien-1-one, the carbonyl carbon appears at δ 171.93 ppm, while the other carbon signals are observed at δ 145.48, 131.18, 60.94, and 29.98 ppm. mdpi.com The specific chemical shifts of the carbon atoms in this compound would allow for its definitive identification. NMR has been used to confirm the structure of reaction products of this compound. researchgate.net

Infrared (IR) and UV-Vis Spectroscopy for Mechanistic Insights

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within the this compound molecule.

IR spectroscopy is particularly useful for identifying characteristic functional groups. The IR spectrum of a chlorinated cresol (B1669610) derivative would show absorption bands corresponding to C-H, C=C (aromatic), C-O, and C-Cl stretching vibrations, as well as the O-H stretching of the phenolic hydroxyl group. mdpi.com For example, the IR spectrum of 2,4,6-trichloro-4-methylcyclohexa-2,5-dien-1-one shows a strong carbonyl (C=O) stretch at 1681 cm⁻¹. mdpi.com The degradation of 2,4,6-trichlorophenol has been studied using FTIR, which helped in elucidating the biodegradation pathway. nih.gov

UV-Vis spectroscopy provides information about the conjugated π-electron system in the molecule. The UV absorption spectrum of 2,4,6-trichlorophenol shows a maximum absorption peak at 286 nm for the undissociated form and at 311 nm for the anion. nih.gov The position and intensity of the absorption bands are sensitive to the substitution pattern on the aromatic ring and the pH of the solution. UV-Vis spectroscopy has been used to monitor the photocatalytic degradation of 2,4,6-trichlorophenol. researchgate.net

Electrochemical Sensing Mechanisms and Biosensor Development

Electrochemical methods offer a promising approach for the rapid, sensitive, and cost-effective detection of this compound and other chlorophenols. nih.gov These methods are based on the electrochemical oxidation of the phenolic group at the surface of an electrode. acs.org

The development of electrochemical sensors for chlorophenols has focused on modifying the electrode surface to enhance sensitivity and selectivity, and to overcome the problem of electrode fouling caused by the polymerization of oxidation products. nih.govscispace.com Various materials have been used for electrode modification, including single-wall carbon nanotubes (SWCNTs) mixed with conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT), and boron-doped diamond (BDD). nih.govacs.orgnih.gov

Modified screen-printed carbon electrodes (SPCEs) offer a low-cost and disposable platform for phenol (B47542) detection. nih.govscispace.com For instance, a SPCE modified with SWCNTs/PEDOT has been shown to successfully detect 2,4,6-trichlorophenol. nih.gov The pH of the supporting electrolyte is a critical parameter that affects the electrochemical response, and it needs to be optimized for maximum sensitivity. nih.govscispace.com

An alternative approach is the indirect electrochemical detection of phenols. scispace.com This method involves the use of a mediator, such as 4-aminoantipyrine, which reacts with the phenol to form an electrochemically active product. scispace.com This can sometimes offer advantages over direct electrochemical detection. scispace.com

Biosensors for chlorophenols typically utilize enzymes that can catalyze the oxidation of these compounds. However, challenges such as the loss of enzyme activity and leakage from the electrode surface still need to be addressed for practical applications. nih.govscispace.com

Inter-Laboratory Comparison and Quality Assurance in Analysis

The reliability and accuracy of analytical data for this compound are paramount for its monitoring and regulation. Inter-laboratory comparisons and robust quality assurance (QA) programs are essential frameworks for ensuring that analytical measurements are consistent, comparable, and accurate across different laboratories. These programs are fundamental to validating analytical methods and demonstrating laboratory proficiency.

Proficiency Testing (PT) Schemes

A key component of external quality control is participation in proficiency testing (PT) schemes. In these schemes, a central organizer distributes identical, homogeneous, and stable test samples to multiple laboratories. iisnl.com The laboratories analyze the samples and report their results to the organizer, who then statistically evaluates the data and provides a performance assessment to each participant. iisnl.com This process allows laboratories to benchmark their performance against their peers and against a known reference value.

While specific PT schemes exclusively for this compound are not widely documented in publicly available literature, programs for closely related compounds like other chlorinated phenols and cresols are well-established. For instance, the AGLAE proficiency testing scheme for "Chlorophenols in waste waters" includes 4-chloro-3-methylphenol , a structurally related cresol, among its target analytes. association-aglae.fr These schemes typically involve sending concentrated solutions along with wastewater samples to participating laboratories for analysis. association-aglae.fr

Similarly, the Institute for Interlaboratory Studies (iis) organizes proficiency tests for chlorinated phenols in various matrices, such as leather. iisnl.com A 2019 study on chlorinated phenols in leather included 2,4,6-Trichlorophenol , a compound structurally similar to this compound. iisnl.com The results of such studies provide valuable data on the state of analytical capabilities for this class of compounds.

The performance of laboratories in these PT schemes is often evaluated using z-scores, which measure the deviation of a laboratory's result from the assigned value. Outlier percentages in proficiency studies are typically expected to be in the range of 3% to 7.5%. iisnl.com

Certified Reference Materials (CRMs)

The use of Certified Reference Materials (CRMs) is another cornerstone of quality assurance in analytical chemistry. CRMs are materials with one or more sufficiently homogeneous and stable property values that have been certified by a technically valid procedure, accompanied by a certificate that provides the value of the certified property, its uncertainty, and a statement of metrological traceability.

For laboratories accredited under ISO/IEC 17025, the use of CRMs for calibration is crucial to demonstrate the traceability of their results. nih.gov Several organizations, including the National Institute of Standards and Technology (NIST) and the Community Bureau of Reference (BCR), produce a wide range of SRMs and CRMs for organic contaminants in various matrices like marine sediment, urban dust, and human serum. nih.govnoaa.govresearchgate.netnist.gov While a specific CRM for this compound is not listed in the common catalogs, CRMs for related compounds are available. For example, LGC Standards offers a certified reference material for 4-Chloro-3-methylphenol . lgcstandards.com The availability of such standards is critical for method validation, calibration, and ongoing quality control.

Quality Control in Analytical Methods

Regulatory methods, such as those from the U.S. Environmental Protection Agency (EPA), mandate strict quality control procedures. For instance, EPA Method 8041A for the analysis of phenols by gas chromatography lists 4-Chloro-3-methylphenol as a target analyte and requires a formal quality control program. epa.gov This includes the initial demonstration of laboratory capability and the ongoing analysis of spiked samples to document data quality. epa.gov Similarly, EPA Method 8270C for semivolatile organic compounds also includes 4-Chloro-3-methylphenol and specifies the use of calibration check compounds. epa.gov

A comprehensive quality control program typically includes:

Method Blanks: To check for contamination in the laboratory.

Laboratory Control Samples (LCS): To monitor the performance of the entire analytical system.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): To assess the effect of the sample matrix on the analytical method's accuracy and precision.

Surrogate Standards: To monitor the recovery of analytes in each sample.

The data generated from these quality control samples are often presented in control charts to track the performance of the analytical method over time.

Below are illustrative data tables based on the types of results generated in inter-laboratory studies for related chlorinated phenols.

Table 1: Example Results from a Proficiency Test for a Related Chlorinated Phenol in a Water Matrix

| Parameter | Assigned Value (µg/L) | Number of Participants | Mean Reported Value (µg/L) | Standard Deviation (µg/L) | Relative Standard Deviation (RSD) |

| 4-Chloro-3-methylphenol | 85.0 | 22 | 83.5 | 9.2 | 11.0% |

| 2,4,6-Trichlorophenol | 110.0 | 73 | 108.7 | 15.1 | 13.9% |

This table is for illustrative purposes and is based on typical data from proficiency testing schemes for related compounds.

Table 2: Illustrative Quality Control Acceptance Criteria from a Standardized Analytical Method for Phenols

| Analyte | Recovery (%) in Laboratory Control Sample | Relative Percent Difference (RPD) for Duplicates |

| 4-Chloro-3-methylphenol | 70 - 130 | ≤ 30 |

| 2,4,6-Trichlorophenol | 65 - 135 | ≤ 30 |

| Phenol | 50 - 150 | ≤ 40 |

This table is for illustrative purposes and demonstrates typical QA/QC limits found in analytical methods.

Environmental Occurrence, Fate, and Transport Research of 2,4,6 Trichloro M Cresol

Research on Sources and Environmental Pathways

Understanding the origins and routes of entry of 2,4,6-Trichloro-m-cresol into the environment is crucial for assessing its potential impact. Research has identified both direct industrial releases and indirect formation as significant pathways.

Historically, this compound and related chlorinated phenols have been used in various industrial and commercial applications, leading to their release into the environment. While specific data on the industrial production and use of this compound can be limited, the broader class of chlorophenols has been utilized as:

Pesticides and Biocides: Chlorophenols have been employed as fungicides, bactericides, and wood preservatives. iarc.frtpsgc-pwgsc.gc.ca

Chemical Intermediates: They serve as precursors in the synthesis of other chemicals, including certain herbicides and dyes. researchgate.net

Disinfectants: Some chlorocresols have been used as antiseptics and disinfectants. ontosight.aiepa.gov

Industrial effluents and the improper disposal of products containing these compounds are primary anthropogenic sources. The manufacturing process of other chlorinated compounds can also lead to the release of this compound as an impurity. iarc.fr

This compound can also be formed in the environment through the transformation of other substances. Key processes include:

Water Chlorination: The chlorination of water containing natural organic matter, such as m-cresol (B1676322), can lead to the formation of this compound. pjoes.com Studies have shown that m-cresol is more reactive than phenol (B47542) with chlorinating agents, readily leading to the chlorination of all ortho and para positions. researchgate.net

Reaction with Hypochlorite (B82951): Research has demonstrated that this compound reacts with calcium hypochlorite, a compound used in disinfection, to form various products. ncats.ioresearchgate.net

Degradation of Pesticides: The environmental breakdown of certain pesticides can result in the formation of chlorinated phenols. whiterose.ac.uk

Table 1: Investigated Reactions Leading to the Formation of this compound By-products

| Reactants | Resulting Products/Conversion | Reference |

| This compound and Calcium Hypochlorite in Methanol (B129727) | Dimer-type ketals, which can convert to quinones and other compounds. | ncats.ioresearchgate.net |

| This compound and Monochloroamine/Dichloramine | Similar reactions to 2,4,6-trichlorophenol (B30397), leading to chlorine replacement. | researchgate.net |

Distribution and Partitioning in Environmental Compartments

Once released into the environment, this compound is subject to various transport and partitioning processes that determine its distribution across different environmental media. researchgate.net

Chlorinated phenols, as a group, possess moderate volatility, which allows them to be transported in the atmosphere. Although specific atmospheric concentrations for this compound are not widely reported, the presence of related compounds like 2,4,6-trichlorophenol in the atmosphere of urban and rural areas has been documented, suggesting that atmospheric transport is a relevant pathway for this class of chemicals. researchgate.net The compound can exist in both the vapor phase and adsorbed to particulate matter, influencing its transport distance and deposition patterns.

This compound can enter aquatic systems through industrial discharges, runoff from treated soils, and atmospheric deposition. In water, its fate is governed by factors such as solubility, adsorption to suspended particles and sediment, and degradation processes.

Related compounds like 2,4,6-trichlorophenol have been detected in various water bodies, including freshwater lakes. wikipedia.org Due to its moderate solubility and tendency to adsorb to organic matter, a portion of this compound that enters waterways is expected to partition to sediments. tpsgc-pwgsc.gc.ca This accumulation in sediments can create a long-term reservoir of the contaminant.

The behavior of this compound in soil is significantly influenced by its sorption characteristics. Sorption, the process of a chemical binding to soil particles, affects its mobility and availability for degradation or uptake by organisms. irost.ir

Research on the related compound 2,4,6-trichlorophenol (2,4,6-TCP) provides insights into the likely behavior of this compound. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the mobility of organic chemicals in soil. A higher Koc value indicates stronger sorption and lower mobility.

Sorption Mechanisms: The sorption of chlorophenols to soil is primarily governed by the soil's organic matter content and pH. nih.govresearchgate.net Clay minerals can also play a role in the sorption of polar and ionizable pesticides. irost.ir

Mobility: Based on its chemical structure, this compound is expected to have moderate to low mobility in soil. nih.gov Studies on 2,4,6-TCP have shown that it adsorbs moderately to organic matter, which can reduce its potential to leach into groundwater. tpsgc-pwgsc.gc.ca However, factors such as soil type, pH, and the presence of other contaminants can influence its movement. nih.gov For instance, the presence of lead has been shown to decrease the sorption of 2,4,6-TCP to soil and peat. nih.gov

Table 2: Soil Sorption and Mobility Data for a Structurally Similar Compound (2,4,6-Trichlorophenol)

| Parameter | Value | Implication for Mobility | Reference |

| Organic Carbon Partition Coefficient (Koc) | 999 L/kg | Moderate to slight mobility expected. | seview.com |

| Adsorption Characteristics | Adsorbs moderately to organic matter. | Reduced leaching potential. | tpsgc-pwgsc.gc.ca |

| Degradation in Soil | Can be degraded by soil microbiota, with about 50% degradation observed in 30 days in some studies. | Persistence can be variable. | researchgate.net |

Environmental Degradation and Transformation Research of 2,4,6 Trichloro M Cresol

Photolytic Degradation Pathways and Mechanisms

Photolytic degradation involves the breakdown of chemical compounds by light energy. For 2,4,6-Trichloro-m-cresol, this can occur directly through the absorption of light or indirectly through reactions with other light-activated molecules in the environment.

Direct photolysis occurs when a molecule absorbs light energy, leading to its decomposition. The rate of this process is influenced by the compound's ability to absorb light at specific wavelengths and the efficiency of the subsequent chemical reactions, known as the quantum yield. Studies have shown that this compound can undergo direct photolysis when exposed to ultraviolet (UV) radiation. For instance, under UV irradiation at 254 nm, the degradation of 2,4,6-trichlorophenol (B30397) (a related compound) can be accelerated by photocatalysts. researchgate.net The kinetics of direct photolysis are often modeled as pseudo-first-order reactions, where the degradation rate is proportional to the concentration of the target compound. ethz.ch The quantum yield, which represents the number of molecules degraded per photon absorbed, is a key parameter in assessing the efficiency of direct photolysis. ethz.ch For some nitrocatechols, which are also aromatic compounds, average quantum yields have been calculated in the range of (4.9 ± 0.5) × 10⁻³ to (7.7 ± 0.7) × 10⁻³. copernicus.org

In natural waters, the degradation of this compound can be enhanced through photosensitized reactions. This process involves naturally occurring substances, such as dissolved organic matter, which absorb sunlight and transfer the energy to the cresol (B1669610), leading to its breakdown. ethz.ch Singlet oxygen is a key reactive intermediate in these photosensitized degradation pathways. ethz.ch The presence of sulfite (B76179) radicals can also significantly enhance the degradation and dechlorination of chlorophenols under UV irradiation. nih.gov For example, a sulfite-mediated photoreduction process resulted in the complete degradation of 2,4,6-trichlorophenol (250 mg L⁻¹) within 80 minutes, a significant improvement over UV-only degradation. nih.gov

Microbial Degradation and Biotransformation Mechanisms

Microorganisms play a crucial role in the breakdown of organic pollutants in the environment. The ability of microbial communities to degrade this compound has been extensively studied under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Aerobic Degradation: Under aerobic conditions, various bacterial strains have been shown to degrade 2,4,6-trichlorophenol, a closely related compound. nih.govresearchgate.netresearchgate.net Some bacteria can utilize it as a sole source of carbon and energy. nih.govresearchgate.net The degradation pathway often involves the initial oxidation of the phenol (B47542), followed by ring cleavage. researchgate.net For instance, the white-rot fungus Phanerochaete chrysosporium degrades 2,4,6-trichlorophenol by first oxidizing it to 2,6-dichloro-1,4-benzoquinone. researchgate.net Subsequent steps involve reductive dechlorination to form 2-chloro-1,4-dihydroxybenzene and then 1,4-hydroquinone. researchgate.net In some cases, the degradation proceeds through a chlorocatechol pathway with ortho-cleavage of the aromatic ring. nih.gov

Anaerobic Degradation: In the absence of oxygen, anaerobic microorganisms can also break down chlorinated phenols. nih.govurjc.es This process often begins with reductive dechlorination, where chlorine atoms are removed from the aromatic ring. frontiersin.orgnih.gov For 2,4,6-trichlorophenol, dechlorination primarily occurs at the ortho position, leading to the formation of 2,4-dichlorophenol (B122985) and subsequently 4-chlorophenol. nih.gov Combining anaerobic and aerobic processes can be highly effective, as the anaerobic stage removes chlorine atoms, making the resulting compounds more susceptible to aerobic degradation. frontiersin.org

Interactive Data Table: Aerobic and Anaerobic Degradation of Chlorinated Phenols

| Compound | Condition | Microorganism(s) | Key Findings | Reference |

| 2,4,6-Trichlorophenol | Aerobic | Microbial consortium from activated sludge | Complete dechlorination and mineralization. | nih.gov |

| 2,4,6-Trichlorophenol | Aerobic | Planococcus rifietoensis & Bacillus pumilus | 90% removal of 600 mg L⁻¹ 2,4,6-TCP. | researchgate.net |

| 2,4,6-Trichlorophenol | Anaerobic | Adapted granular sludge | Dechlorination to 2,4-dichlorophenol and 4-chlorophenol. | nih.gov |

| 2,4,6-Trichlorophenol | Sequential Anaerobic-Aerobic | Sequencing batch reactor with rotating biological bed | ~100% removal of TCP and total phenols. | frontiersin.org |

The microbial degradation of this compound is driven by specific enzymes. Under aerobic conditions, key enzymes include lignin (B12514952) peroxidases (LiP) and manganese peroxidases (MnP) produced by fungi like Phanerochaete chrysosporium, which initiate the oxidation of the phenolic ring. researchgate.net In some bacteria, catechol oxygenases are involved in the cleavage of the aromatic ring. nih.gov The biotransformation of 2,4,6-trichlorophenol can also be initiated by chlorophenol O-methyltransferases (CPOMTs), which catalyze the O-methylation of the precursor. nih.gov In anaerobic degradation, the enzymes responsible for reductive dechlorination are crucial. The biotransformation of trichloroethene, another chlorinated compound, involves cytochrome P450 and glutathione (B108866) conjugation, leading to the formation of mercapturic acids. nih.gov

The efficiency of microbial degradation can be significantly improved through the acclimation of microbial communities to the pollutant. nih.gov When microbial populations are continuously exposed to this compound, there is a selection for and growth of microorganisms capable of degrading it. nih.gov Studies have shown that acclimated mixed microbial cultures can completely degrade 2,4,6-trichlorophenol. nih.gov The composition of the microbial community can shift to favor species that are more efficient at degrading the target compound. For example, in sludge capable of degrading 2,4,6-trichlorophenol, Proteobacteria was the dominant bacterial phylum. mdpi.com The time required for acclimation can vary; for instance, it took about one month for aerobic and anaerobic biomass to acclimate to 3.5 mg/L of 2,4,6-trichlorophenol. frontiersin.org

Interactive Data Table: Microbial Acclimation to Chlorinated Phenols

| Study Focus | Initial Condition | Acclimation Process | Outcome | Reference |

| Kinetics of 2,4,6-TCP degradation | Aerobic mixed microbial culture from wastewater treatment | Shake flasks with 2,4,6-TCP, phenol, and glycerol | Complete primary degradation of 2,4,6-TCP. | nih.gov |

| Consortium degradation of 2,4,6-TCP | Municipal activated sludge | Prolonged cultivation and successive transfers | Improved specific degradation rate to 34 mg 2,4,6-TCP g⁻¹ dry weight h⁻¹. | nih.gov |

| Anaerobic-aerobic degradation of 2,4,6-TCP | Sequencing batch reactor | Gradual increase in 2,4,6-TCP concentration | Acclimation achieved in about 1 month at 3.5 mg/L. | frontiersin.org |

| Impact of co-substrate on degradation | Sludge fermentation broth | Long-term acclimatization | Sludge exhibited high degradation activity for 2,4,6-TCP. | mdpi.com |

Chemical Oxidation and Hydrolysis Studies

The chemical stability of this compound (2,4,6-TCmC) makes it resistant to natural degradation processes. Research into chemical oxidation and hydrolysis has been undertaken to understand its fate in the environment and to develop effective treatment technologies.

Chemical oxidation processes are considered a viable option for the degradation of persistent organic pollutants like 2,4,6-TCmC. Studies have investigated the use of various oxidizing agents to break down this compound. For instance, the reaction of 2,4,6-TCmC with calcium hypochlorite (B82951) in methanol (B129727) has been shown to lead to the formation of dimer-type ketals, which can then be converted to quinones and other compounds. ncats.io The effectiveness of oxidation is often dependent on factors such as pH and the presence of catalysts.

Hydrolysis, the cleavage of chemical bonds by the addition of water, is generally not a significant degradation pathway for chlorinated phenols like 2,4,6-TCmC under normal environmental conditions due to the stability of the aromatic ring and the carbon-chlorine bonds.

Advanced Oxidation Processes (AOPs) for Environmental Abatement

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These processes are considered highly effective for the degradation of recalcitrant compounds such as 2,4,6-TCmC.

Fenton and Photo-Fenton Processes

The Fenton process involves the use of hydrogen peroxide (H₂O₂) in the presence of a ferrous iron (Fe²⁺) catalyst to generate highly reactive hydroxyl radicals. This process has been shown to be effective in degrading chlorophenols. In a study on the degradation of 2,4,6-trichlorophenol (a closely related compound), the Fenton reagent (H₂O₂ + Fe²⁺) achieved over 99% degradation within 10 minutes under optimal conditions of pH 3, 1.8 mM H₂O₂, and 0.6 mM Fe²⁺. While the parent compound was effectively removed, complete mineralization to CO₂ and water was not achieved within an hour, indicating the formation of intermediate products. The efficiency of the Fenton process is highly dependent on pH, with optimal degradation typically occurring in acidic conditions (around pH 3). nih.gov

The photo-Fenton process is an enhancement of the Fenton process where UV light is used to accelerate the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the production of hydroxyl radicals and improving the degradation efficiency. The photo-Fenton process has been reported to be more effective than the Fenton process alone for the degradation of chlorophenols. researchgate.net A study comparing different AOPs for the degradation of 2,4,6-trichlorophenol found that the UV/Fenton process was the most effective. researchgate.net

| Process | Reactants | Key Findings |

| Fenton | H₂O₂ + Fe²⁺ | >99% degradation of 2,4,6-trichlorophenol in 10 minutes at pH 3. |

| Photo-Fenton | H₂O₂ + Fe²⁺ + UV light | More effective than the Fenton process alone for chlorophenol degradation. researchgate.net |

UV-Based Oxidation Systems (e.g., UV/H₂O₂)

UV-based oxidation systems, particularly the combination of ultraviolet (UV) radiation with hydrogen peroxide (UV/H₂O₂), are another effective AOP for the degradation of chlorinated organic compounds. In this process, the photolysis of H₂O₂ by UV light generates hydroxyl radicals, which then attack the pollutant molecules.

Research on the degradation of 2,4,6-trichlorophenol using the UV/H₂O₂ process demonstrated fast and complete degradation of the parent compound, with significant mineralization. nih.gov The efficiency of this process is influenced by the initial concentration of H₂O₂. nih.gov A comparative study of different AOPs showed that the degradation rate of 2,4,6-trichlorophenol followed the order: UV/Fenton > UV/TiO₂ > UV/H₂O₂ > Fenton > UV. researchgate.net

Combining the UV/H₂O₂ process with a pre-reductive step using zero-valent copper has been shown to enhance the mineralization of 2,4,6-trichlorophenol due to a synergistic photo-Fenton-like effect from the leached copper ions. nih.gov

Ozonation and Combined Ozonation Processes

Ozonation is a water treatment process that uses ozone (O₃), a powerful oxidizing agent, to break down organic pollutants. Ozone can react with organic compounds directly or through the formation of hydroxyl radicals in water, especially at higher pH values.

Studies on the ozonation of phenolic compounds have shown that the reaction rates are influenced by the pH of the solution and the substituents on the phenol ring. acs.orgnih.gov The degradation of chlorophenols by ozone can lead to the formation of various byproducts, including smaller organic acids and, in some cases, more toxic compounds like benzoquinones. acs.org The number and position of chlorine atoms on the phenol ring affect the reaction kinetics with ozone. nih.gov For instance, the ozonation of 2,4,6-trihalophenolate anions has been found to be slower than that of 2,4-dihalophenolate anions. nih.gov

Combining ozonation with other processes, such as UV radiation or hydrogen peroxide (peroxone process), can enhance the degradation efficiency by increasing the production of hydroxyl radicals.

Photocatalytic Degradation using Nanomaterials

Photocatalytic degradation using semiconductor nanomaterials is a promising AOP for the removal of persistent organic pollutants. When a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or cadmium sulfide (B99878) (CdS), is illuminated with light of sufficient energy, electron-hole pairs are generated, which can then react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals.

Several studies have investigated the photocatalytic degradation of 2,4,6-trichlorophenol using different nanomaterials:

Fe-doped TiO₂ Nanoparticles: Under UV radiation, Fe-doped TiO₂ nanoparticles have shown high efficiency in degrading 2,4,6-trichlorophenol, reaching up to 95.9% removal under optimized conditions (pH 3.29, 55.7 minutes contact time). deswater.comresearchgate.net

CdS Nanoparticles: Cadmium sulfide nanoparticles synthesized by a microwave-assisted sol-gel method have also been used for the photocatalytic degradation of 2,4,6-trichlorophenol under UV-C light, achieving up to 90% degradation after 3 hours. iau.ircivilica.com The degradation rate was found to be dependent on the catalyst dosage and the pH of the solution, with higher degradation observed at a lower pH. iau.ir

MgO–MgFe₂O₄ from Layered Double Hydroxides: Activated Mg/Fe layered double hydroxides have demonstrated good photocatalytic activity for the degradation of 2,4,6-trichlorophenol, with up to 93% degradation and 82% mineralization, outperforming the commercial photocatalyst TiO₂-P25. mdpi.com

| Nanomaterial | Light Source | Degradation Efficiency | Optimal Conditions |

| Fe-doped TiO₂ | UV | 95.9% deswater.comresearchgate.net | pH 3.29, 55.7 min deswater.comresearchgate.net |

| CdS | UV-C | 90% after 3 hours iau.ircivilica.com | pH 6, 0.04 g catalyst iau.ir |

| MgO–MgFe₂O₄ | UV (254 nm) | 93% degradation, 82% mineralization mdpi.com | 1 g/L catalyst, 90 min mdpi.com |

Mechanistic Ecotoxicology and Non Human Biological Interaction Research of 2,4,6 Trichloro M Cresol

Molecular and Cellular Mechanisms of Interaction in Non-Target Organisms

The interaction of 2,4,6-Trichloro-m-cresol with non-target organisms occurs at a fundamental level, initiating at the molecular and cellular scales. The lipophilic nature of this chlorinated phenol (B47542) facilitates its partitioning into biological membranes, a primary target for many hydrophobic pollutants. ethz.ch This accumulation within the lipid bilayers of cell and organelle membranes can disrupt their structure and function, leading to a state of baseline toxicity or narcosis. ethz.chacs.org The toxic effects are directly related to the concentration of the chemical at the target site and the nature of its interaction with biological molecules like proteins and genetic material. acs.org

Subcellular and Cellular Level Responses in Aquatic and Terrestrial Models

At the subcellular level, a significant mechanism of action for chlorinated phenols, including this compound, is the uncoupling of oxidative phosphorylation. epa.gov This process, which occurs in the mitochondria, is vital for cellular energy production in the form of ATP. By disrupting the proton gradient across the inner mitochondrial membrane, these compounds inhibit ATP synthesis. epa.govnih.gov For instance, 2,4,6-trichlorophenol (B30397) has been shown to inhibit ATP production in isolated rat liver mitochondria. epa.gov

The accumulation of hydrophobic compounds like this compound within membranes can severely disturb crucial enzyme systems embedded within them, such as those involved in energy transduction. ethz.ch Cellular responses to such chemical insults can include alterations in cell proliferation and the induction of oxidative stress. researchgate.net For example, related brominated and chlorinated bisphenols have been observed to induce cell proliferation at low concentrations and perturb the balance between reactive oxygen species (ROS) and antioxidant defenses at higher concentrations in human breast cancer cells. researchgate.net

Enzyme Inhibition and Metabolic Pathway Perturbations

Enzyme inhibition is a key mechanism through which this compound exerts its toxicity. longdom.org This can occur through reversible or irreversible binding to enzymes, altering their conformation and reducing their activity. longdom.org Research has demonstrated the inhibitory effects of 2,4,6-trichlorophenol on several enzymes in vitro. It has been reported to cause a 50% inhibition of lactate (B86563) dehydrogenase and hexokinase at specific concentrations. epa.gov Furthermore, it can both stimulate and inhibit isolated ATPase, depending on the concentration. epa.gov

These enzymatic inhibitions lead to perturbations in critical metabolic pathways. wikipedia.org Metabolic pathways are series of interconnected chemical reactions essential for maintaining cellular homeostasis. wikipedia.org The disruption of enzymes involved in processes like glycolysis, the citric acid cycle, and fatty acid biosynthesis can have cascading effects on the organism's ability to produce energy and synthesize essential molecules. wikipedia.orgmdpi.com For example, the inhibition of enzymes in the glycolytic pathway can disrupt the production of pyruvate, a key metabolite that links to various other metabolic processes, including the TCA cycle and amino acid biosynthesis. mdpi.com

Interactive Data Table: Enzyme Inhibition by 2,4,6-Trichlorophenol

| Enzyme | Effect | Reference |

| Lactate Dehydrogenase | 50% inhibition | epa.gov |

| Hexokinase | 50% inhibition | epa.gov |

| ATPase | Stimulation and inhibition | epa.gov |

Genotoxicological Investigations in Environmental Model Species

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations, which may lead to cancer. Studies on the genotoxicity of chlorophenols have yielded mixed results. 2,4,6-Trichlorophenol has been suggested to exhibit weak aneugenic (causing the loss or gain of whole chromosomes) and clastogenic (causing breaks in chromosomes) activity. nih.gov The carcinogenicity of 2,4,6-trichlorophenol has been described as having limited evidence in experimental animals. nih.gov It is important to note that the genotoxic potential of a substance can sometimes be dependent on its metabolic activation. nih.gov

Endocrine Disrupting Potential Research in Aquatic Vertebrates and Invertebrates

Endocrine disrupting chemicals (EDCs) are substances that interfere with the normal function of the endocrine system of organisms. The European IDEA project investigated the effects of xenoestrogens on aquatic vertebrates and invertebrates. nih.gov While this study focused on model estrogenic chemicals like ethynylestradiol, bisphenol A, and octylphenol, it highlights key endpoints for assessing endocrine disruption, such as vitellogenin (VTG) induction, alterations in gonad differentiation, and reproductive success in fish like the zebrafish (Danio rerio). nih.gov In invertebrates, endpoints for assessing endocrine disruption include hatching, growth, molting, and reproduction. nih.govnerc.ac.uk

Although direct research on the endocrine disrupting potential of this compound is not detailed in the provided results, the methodologies and endpoints identified in studies on other phenolic compounds are relevant for its assessment. nih.govnih.gov The potential for environmental chemicals to interfere with steroid receptors and binding proteins is a recognized mechanism of endocrine disruption. endocrinedisruption.org

Neurotoxicological Pathways and Behavioral Effects in Invertebrate Models

Neurotoxicity is the capacity of a chemical to cause adverse effects on the nervous system. While specific studies on the neurotoxic pathways of this compound in invertebrates were not found, the effects of other organophosphate compounds provide a framework for understanding potential mechanisms. For instance, chlorpyrifos, an organophosphate insecticide, exerts its neurotoxic effects by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve signal transmission. researchgate.net This inhibition leads to the overstimulation of nerve impulses, resulting in neurotoxic symptoms. researchgate.net Invertebrate models like Daphnia magna are valuable for assessing the neurotoxicity of environmental contaminants. researchgate.net Behavioral effects are often a manifestation of neurotoxicity and can include changes in swimming patterns, feeding, and predator avoidance.

Immunomodulatory Effects in Non-Mammalian Systems

Immunomodulation refers to the alteration of the immune system's function. Certain chemicals can either suppress or enhance immune responses, making organisms more susceptible to diseases or prone to allergic reactions. Triclosan (B1682465), a structurally related antimicrobial agent, has been shown to have immunomodulatory effects. researchgate.net In mice, dermal exposure to triclosan has been demonstrated to augment allergic responses. researchgate.net Studies have also shown that triclosan exposure can lead to an increase in the number of various immune cells, such as B-cells, T-cells, and dendritic cells, in the skin-draining lymph nodes. researchgate.net While direct evidence for this compound is lacking in the search results, the findings for similar compounds suggest that it could potentially interact with and modulate the immune systems of non-mammalian organisms.

Structure Activity Relationship Sar and Advanced Computational Studies of 2,4,6 Trichloro M Cresol

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate and Ecotoxicological Endpoints

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a compound to its biological or environmental activities. For 2,4,6-Trichloro-m-cresol, QSAR models are instrumental in predicting its environmental fate and ecotoxicological effects, providing valuable data for risk assessment where experimental data may be limited. whiterose.ac.uk

Prediction of Degradation Rates and Pathways

QSAR models can be employed to predict the degradation rates of this compound in various environmental compartments. These models often use molecular descriptors that quantify structural features to estimate the susceptibility of the compound to different degradation processes.

The degradation of chlorophenols, including this compound, can occur through various pathways. For instance, the white-rot fungus Phanerochaete chrysosporium has been shown to degrade 2,4,6-trichlorophenol (B30397), a structurally similar compound. The proposed pathway involves an initial oxidation to 2,6-dichloro-1,4-benzoquinone, catalyzed by lignin (B12514952) peroxidases (LiP) or manganese peroxidases (MnP). researchgate.net This is followed by reductive dechlorination and further transformation to less chlorinated intermediates. researchgate.net While this specific pathway is for a related compound, it provides a plausible model for the enzymatic degradation of this compound.

Under anaerobic conditions, the degradation of m-cresol (B1676322), the parent compound of this compound, has been studied in organisms like Desulfobacterium cetonicum. d-nb.info The process is initiated by the formation of 3-hydroxybenzylsuccinate. d-nb.info In other microbial consortia, m-cresol degradation can proceed via carboxylation. d-nb.info The presence of chlorine atoms in this compound would significantly influence these pathways, likely making the compound more recalcitrant to degradation. researchgate.net

Studies on the reaction of this compound with calcium hypochlorite (B82951) in methanol (B129727) have shown the formation of dimer-type ketals, which can then be converted to quinones and other products. nih.gov This highlights a potential abiotic degradation pathway.

| Degradation Process | Key Intermediates/Products | Influencing Factors |

| Fungal Degradation (modeled) | 2,6-dichloro-1,4-benzoquinone | Lignin and manganese peroxidases |

| Anaerobic Degradation (modeled) | 3-hydroxybenzylsuccinate, Carboxylated intermediates | Electron acceptors, Microbial consortia |

| Abiotic Degradation | Dimer-type ketals, Quinones | Presence of oxidizing agents (e.g., hypochlorite) |

Table 1: Predicted Degradation Pathways and Intermediates for this compound and related compounds.

Correlation with Biological Responses (e.g., Enzyme Activity, Cellular Effects)

QSAR models are also used to correlate the structure of this compound with its biological effects on non-human organisms. These models help in understanding the mechanisms of toxicity and predicting the potential impact on ecosystems. The toxicity of chlorophenols is often related to their hydrophobicity (log Kow) and electronic properties. researchgate.net

The mode of action for many industrial chemicals, including chlorophenols, is narcosis, which involves the disruption of cell membranes. europa.euacs.org QSAR models for narcosis typically use the octanol-water partition coefficient (log Kow) as a key descriptor. europa.eu For this compound, its relatively high hydrophobicity would suggest a potential for baseline narcotic toxicity.

Furthermore, QSAR studies on the toxicity of nitroaromatic compounds to Tetrahymena pyriformis have shown that hydrophobicity and electrophilic reactivity are crucial factors. nih.gov While not a nitroaromatic, the principles of relating chemical structure to toxicity are transferable. For chlorophenols, the position and number of chlorine atoms significantly affect their toxicity.

| Endpoint | QSAR Descriptor Example | Predicted Effect |

| Aquatic Toxicity (Narcosis) | Log Kow (Octanol-Water Partition Coefficient) | Disruption of cell membrane function |

| Enzyme Inhibition | Electronic parameters (e.g., Hammett constants) | Alteration of enzyme structure and function |

| Cellular Effects | Molecular size and shape descriptors | General cellular damage |

Table 2: QSAR Correlations for Biological Responses of Chlorinated Phenols.

Molecular Docking and Dynamics Simulations with Biological Macromolecules (Non-human focus)

Molecular docking and dynamics simulations are computational techniques used to predict the interaction between a small molecule, like this compound, and a biological macromolecule, such as an enzyme or receptor. These methods provide insights into the binding affinity and the specific interactions that drive the biological effect.

While specific molecular docking studies for this compound are not widely available in the public domain, research on similar compounds provides a framework. For instance, in silico approaches have been used to identify potential thyroid hormone disruptors by modeling their binding to transport proteins like transthyretin (TTR). diva-portal.orgdiva-portal.org These studies often find that halogenated aromatic compounds can bind effectively to the protein's binding sites. diva-portal.org Molecular docking has suggested that such compounds can interact with key residues like Ser117A in TTR. diva-portal.org

Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex and the conformational changes that may occur upon binding. These simulations could reveal how this compound or its metabolites might interact with and potentially disrupt the function of vital proteins in non-human organisms.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which are fundamental to its reactivity and interactions. Methods like Density Functional Theory (DFT) can be used to calculate various molecular properties. rsdjournal.org

For this compound, quantum chemical calculations can determine:

Electron Distribution and Molecular Orbitals: The distribution of electrons within the molecule, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding its reactivity in chemical and biological processes.

Electrostatic Potential: This helps to identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack.

Reaction Mechanisms: Quantum calculations can be used to model the energy profiles of potential degradation reactions, helping to determine the most likely pathways. For example, calculations have been used to investigate the reaction mechanisms of chlorophenols with chloramines. researchgate.net

Predictive Modeling for Environmental Transport and Transformation

Predictive models are essential for assessing the environmental fate of chemicals like this compound. These models simulate the movement and transformation of the compound in different environmental compartments such as air, water, soil, and sediment.

Models like the Mackay Level I and Level II models can estimate the partitioning of a chemical between these compartments based on its physicochemical properties, such as vapor pressure, water solubility, and the octanol-water partition coefficient (Kow). epa.gov The persistence and long-range transport potential can also be evaluated using these models. dfo.no

Recent research has focused on developing mechanistic multi-species reactive-transport (MSRT) models to predict the formation and propagation of transformation products in water distribution systems. For example, a model was developed to investigate the microbial O-methylation of 2,4,6-trichlorophenol to 2,4,6-trichloroanisole, a potent taste and odor compound. mdpi.com Similar modeling approaches could be applied to predict the transformation of this compound in various environmental settings.

Furthermore, studies have investigated the migration and transformation of 2,4,6-trichlorophenol in different types of cultivated soil, using kinetic analysis and mechanistic modeling to understand its behavior. researchgate.net These studies highlight the importance of soil properties and microbial activity in determining the fate of chlorinated phenols in the terrestrial environment.

| Model Type | Predicted Outcome | Key Input Parameters |

| Partitioning Models (e.g., Mackay) | Distribution in air, water, soil, sediment | Vapor pressure, Water solubility, Log Kow |

| Reactive-Transport Models | Formation and movement of transformation products | Reaction kinetics, Hydraulic conditions, Microbial data |

| Soil Fate Models | Adsorption, degradation, and leaching in soil | Soil organic carbon, pH, Microbial biomass |

Table 3: Predictive Models for the Environmental Transport and Transformation of Chlorinated Phenols.

Environmental Remediation and Mitigation Strategies for 2,4,6 Trichloro M Cresol

Adsorption-Based Removal Methodologies

Adsorption is a widely studied and effective method for the removal of chlorinated phenols from aqueous solutions. The process involves the accumulation of the pollutant molecules on the surface of a solid adsorbent material. Its popularity stems from its efficiency, versatility, and the potential for regeneration of the adsorbent.

While conventional activated carbon is a benchmark adsorbent, research has focused on developing more cost-effective and efficient alternatives from various precursor materials. These include both manufactured adsorbents and natural biosorbents.

Novel Adsorbents:

Nut Shell Activated Carbon: Activated carbon derived from nut shells has proven effective in adsorbing 2,4,6-trichlorophenol (B30397) (2,4,6-TCP), a structurally similar compound. Studies have demonstrated high removal efficiency, reaching up to 91.5% under optimal conditions. ncsu.edu

Flamboyant Pod Bark Activated Carbon (FPBAC): Activated carbon produced from flamboyant pod bark is another promising low-cost adsorbent for the removal of 2,4,6-TCP from polluted water. dergipark.org.tr

Magnetite-Bentonite Nanocomposite: To address the difficulty of separating powdered adsorbents from treated water, magnetic nanocomposites have been developed. A synthesized magnetite-bentonite nanocomposite has shown high adsorption capacity for 2,4,6-TCP, with the added benefit of easy magnetic separation after treatment. researchgate.net Research indicated that the magnetized nanobentonite could adsorb 96.7% of the 2,4,6-TCP, a significant improvement over unmodified bentonite. researchgate.net

Biosorbents:

Acacia leucocephala Bark: Unmodified biomass from agricultural waste, such as the bark of Acacia leucocephala, has been investigated as a biosorbent for 2,4,6-TCP. nih.gov This material demonstrated a remarkable maximum monolayer biosorption capacity, suggesting that agricultural byproducts can be effective and economical alternatives to traditional adsorbents. nih.gov

Oil Palm Empty Fruit Bunch: The waste from oil palm empty fruit bunches has also been studied for its ability to adsorb 2,4,6-TCP, showing potential as a low-cost biosorbent. researchgate.net

Understanding the kinetics and equilibrium of the adsorption process is crucial for designing efficient remediation systems. Kinetic models describe the rate of pollutant uptake, while isotherm models explain the equilibrium distribution of the adsorbate between the liquid and solid phases.

Adsorption Kinetics: The removal of chlorinated phenols like 2,4,6-TCP by various adsorbents is frequently described by the pseudo-second-order kinetic model . ncsu.edudergipark.org.trresearchgate.netnih.govaidic.it This model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. Studies on adsorbents like nut shell activated carbon, flamboyant pod bark activated carbon, and Acacia leucocephala bark have all shown excellent correlation with this model. ncsu.edudergipark.org.trnih.gov

Adsorption Isotherms: The equilibrium data for the adsorption of 2,4,6-TCP are often well-fitted by the Freundlich and Langmuir isotherm models .

The Freundlich isotherm describes non-ideal, reversible, and multilayer adsorption on heterogeneous surfaces. ncsu.eduresearchgate.netnih.govaidic.it Its successful application to adsorbents like nut shell activated carbon and activated clay suggests a heterogeneous surface with variable adsorption energies. ncsu.eduresearchgate.net

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. dergipark.org.trresearchgate.netnih.govjksus.org Materials like Acacia leucocephala bark and flamboyant pod bark activated carbon have shown adsorption behavior consistent with the Langmuir model, which allows for the calculation of the maximum monolayer adsorption capacity (q_max). dergipark.org.trnih.gov

Below is an interactive data table summarizing research findings on the adsorption of the related compound 2,4,6-trichlorophenol.

| Adsorbent | Best Fit Kinetic Model | Best Fit Isotherm Model | Max. Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|---|

| Nut Shell Activated Carbon | Pseudo-second-order | Freundlich | Not Specified | ncsu.edu |

| Acacia leucocephala Bark | Pseudo-second-order | Langmuir & Freundlich | 256.4 | nih.gov |

| Flamboyant Pod Bark AC | Pseudo-second-order | Langmuir | 37.64 | dergipark.org.tr |

| Magnetite-Bentonite Nanocomposite | Pseudo-second-order | Langmuir | Not Specified (96.7% removal) | researchgate.net |

| Commercial Activated Carbon | Not Specified | Pseudo-Ideal (Langmuir class) | 457.9 | jksus.org |

Advanced Separation Technologies (e.g., Membrane Filtration)

Membrane-based separation technologies offer a physical barrier to remove contaminants like chlorinated phenols from water. These methods are attractive due to their small footprint and high-quality effluent. nih.gov

Reverse Osmosis (RO) and Nanofiltration (NF): These pressure-driven membrane processes can effectively reject phenolic compounds. saltworkstech.com RO, in particular, is suitable for treating wastewater with high concentrations of phenols that might be toxic to biological treatment systems. saltworkstech.com The performance of these membranes can be influenced by factors such as the pH of the feed water. saltworkstech.com

Membrane Bioreactors (MBRs): MBRs combine biological degradation with membrane filtration, offering a highly efficient treatment solution. saltworkstech.com An activated sludge process degrades the organic pollutants, while a membrane module filters the treated water, producing a high-quality effluent. saltworkstech.com

Enzymatic Membrane Bioreactors (EMBRs): A novel approach involves immobilizing enzymes, such as laccase, onto a membrane surface. dtu.dk This creates a reactive barrier that combines physical separation with enzymatic conversion of the pollutant. An EMBR using a laccase-functionalized cellulose (B213188) acetate (B1210297) membrane achieved high removal rates for chlorophenols (up to 88% for 2-chlorophenol), demonstrating the potential of synergistic membrane-enzymatic systems. dtu.dk The removal mechanism is a combination of membrane separation and enzymatic degradation of the target compounds. dtu.dk

Bioremediation Approaches and Microbial Consortia Design

Bioremediation harnesses the metabolic capabilities of microorganisms to degrade hazardous compounds into less toxic or non-toxic substances. This approach is considered cost-effective and environmentally friendly. nih.gov For complex pollutants like 2,4,6-TCmC, microbial consortia—communities of multiple microbial species—are often more robust and effective than single-strain cultures. nih.govresearchgate.net

Research on the biodegradation of the closely related 2,4,6-trichlorophenol has identified several key microorganisms and metabolic pathways. A microbial consortium selected from activated sludge demonstrated the ability to completely mineralize 2,4,6-TCP, using it as the sole source of carbon and energy. nih.gov This consortium included identified strains such as:

Sphingomonas paucimobilis nih.gov

Burkholderia cepacia nih.gov

Chryseomonas luteola nih.gov

Vibrio metschnikovii nih.gov

The success of a consortium lies in the metabolic cooperation between different strains. nih.govresearchgate.net Some bacteria may perform the initial attack on the chlorinated aromatic ring, while others degrade the intermediate products. For instance, a defined mixed culture of Pseudomonas sp. TCP114 and Arthrobacter sp. CPR706 was able to degrade a mixture of 2,4,6-TCP, 4-chlorophenol, and phenol (B47542), where pure cultures failed. researchgate.net

The genetic basis for this degradation has also been studied. In Ralstonia eutropha JMP134(pJP4), a cluster of genes, designated the tcp operon, is responsible for the enzymatic pathway that degrades 2,4,6-TCP. nih.gov Key enzymes in this pathway include 2,4,6-TCP monooxygenase (TcpA), which carries out the initial oxidative dechlorination, and maleylacetate (B1240894) reductase (TcpD). nih.gov The design of effective microbial consortia for bioremediation can be enhanced by understanding and harnessing these specific genetic and metabolic capabilities.

Integrated Remediation Systems Combining Multiple Technologies

Adsorption-Biodegradation: A common integrated approach involves using an adsorption step to remove the bulk of the pollutant from the water, followed by a biological process to regenerate the adsorbent and degrade the contaminant. This is particularly useful for dealing with fluctuating or high concentrations of pollutants that might be toxic to microorganisms.

Photochemical-Chemical Oxidation: The photo-sulfite process is an example of an advanced oxidation process (AOP) that combines UV irradiation with a chemical reagent (sulfite) to generate highly reactive sulfate (B86663) radicals. researchgate.net This system has been shown to degrade 2,4,6-TCP, although it can also lead to the formation of other chlorinated by-products. researchgate.net

Membrane-Based Integrated Systems: As mentioned previously, enzymatic membrane bioreactors (EMBRs) are a prime example of an integrated system, combining membrane filtration with enzymatic degradation in a single unit. dtu.dk This approach offers synergistic benefits, leading to high removal efficiencies and process stability. dtu.dk

Groundwater Remediation with Physical Methods: At a larger scale, physical systems can be integrated. For instance, a UV photolysis reactor can be combined with an Aquifer Thermal Energy Storage (ATES) system. kwrwater.nl While studied for chlorinated ethenes, this principle of integrating a degradation technology (UV) within a larger water management system (ATES) could be adapted for other persistent organic pollutants. kwrwater.nl

Emerging Research Areas and Future Directions for 2,4,6 Trichloro M Cresol Studies

Interdisciplinary Research Integrating Environmental Science, Chemistry, and Biology

The study of 2,4,6-Trichloro-m-cresol is increasingly positioned at the intersection of environmental science, chemistry, and biology. As a member of the chlorophenol family, it is considered a persistent organic pollutant, raising concerns about its environmental fate and impact. researchgate.netrsc.org

Environmental Science: Research in this area focuses on the compound's presence and behavior in ecosystems. Chlorophenols are known byproducts of industrial processes such as the bleaching of paper pulp and water disinfection, and can be found in the effluent of these facilities. taylorandfrancis.com The environmental fate of this compound, like other chlorophenols, may involve degradation by naturally occurring microorganisms. sci-hub.se However, their persistence and toxicity to aquatic organisms are significant concerns. ontosight.ainih.gov

Chemistry: The chemical reactivity of this compound is a key area of investigation. Studies have examined its reactions with disinfecting agents like calcium hypochlorite (B82951) and monochloramine in aqueous environments, which is relevant to understanding its transformation during water treatment processes. ncats.io The formation of dimer-type ketals and quinones from such reactions highlights potential transformation pathways in the environment. ncats.io

Biology: The biological impact and degradation of chlorinated phenols are critical research topics. Studies have successfully isolated bacteria, such as Pseudomonas sp. and Alcaligenes eutrophus, capable of degrading 2,4,6-trichlorophenol (B30397). nih.gov This biodegradation can occur aerobically, often with complete degradation and stoichiometric release of chloride ions. sci-hub.se Some research has shown that the degradation by pure bacterial cultures can be enhanced by the presence of a primary substrate like phenol (B47542), a process known as co-metabolism. nih.govresearchgate.net This interdisciplinary approach is vital for developing effective bioremediation strategies for sites contaminated with these pollutants.

Application in Sustainable Chemistry and Green Synthesis (Beyond Human Use)

While many chlorophenols are targeted for removal, emerging research explores their potential use or synthesis within the framework of green and sustainable chemistry, which aims to reduce the environmental impact of chemical processes. drugfuture.com

Traditional methods for synthesizing chlorophenols often involve chlorine gas, which presents material waste and environmental hazards. rsc.org Green chemistry seeks to develop alternative, energy-efficient, and sustainable technologies. drugfuture.com An example of a greener approach is the selective oxychlorination of phenol using hydrogen chloride as the chlorine source and hydrogen peroxide as a benign oxidant, with water as the solvent. rsc.org This method, catalyzed by manganous(II) sulfate (B86663), offers high activity and selectivity under mild conditions and allows for simple product separation and catalyst recycling. rsc.org

Another avenue of research involves using N,N′-dimethylhydrazine dihydrochloride (B599025) to mediate a nucleophilic chlorination of quinone monoketals, providing a novel route to producing multisubstituted chlorophenols under mild conditions. nih.gov While not directly involving this compound, these innovative synthesis routes for related compounds represent a key direction for future research. The goal is to design processes that minimize or eliminate the use and generation of hazardous substances, a core principle of sustainable chemistry. drugfuture.com A patent has described a method for synthesizing 2,4,6-trichlorophenol by chlorinating phenol with mercaptoethylamine as a catalyst, followed by crystallization, claiming a high yield and purity. google.com

Development of Novel Analytical Probes and Detection Systems

The need for rapid, accurate, and on-site monitoring of chlorophenols in the environment has driven the development of novel analytical sensors. rsc.org Electrochemical sensors, in particular, have gained significant attention as a feasible approach for real-time detection. rsc.orgrsc.org

These sensors typically operate using voltammetry or amperometry, where a working electrode, often modified with active materials, converts electrochemical information from the target analyte into a quantifiable electrical signal. rsc.org Recent advancements focus on enhancing sensor performance by using novel materials:

Modified Electrodes: Researchers are developing electrodes modified with materials like Ce/Ni/Cu layered double hydroxides (LDH) and metal-organic frameworks (MOFs). rsc.orgup.ac.za These modifications increase the electrochemically active surface area and add adsorption sites, improving sensitivity and selectivity. rsc.org

Nanomaterials: The integration of nanomaterials, such as functionalized graphene, into sensor design offers attractive features for detecting electroactive analytes like chlorophenols. researchgate.net

Molecularly Imprinted Polymers (MIPs): MIPs can be used to create highly selective recognition sites for specific chlorophenols, reducing interference from structurally similar compounds. researchgate.net

These advanced sensors have demonstrated the ability to detect various chlorophenols in water samples with low detection limits and high stability. rsc.orgresearchgate.net

| Technology | Key Components | Application Example |

| Electrochemical Sensors | Modified working electrodes (e.g., carbon-based, noble metal), active materials (e.g., LDH, MOFs, nanomaterials), molecularly imprinted polymers (MIPs). rsc.orgrsc.orgresearchgate.net | Simultaneous detection of 2,4-dichlorophenol (B122985) and 3-chlorophenol (B135607) in water with high recovery rates. rsc.org |

| Signal Read-Out | Differential Pulse Voltammetry (DPV), Square Wave Voltammetry (SWV), Amperometry (AMP). rsc.org | Quantifying trace levels of chlorophenols by minimizing capacitive current and obtaining accurate peak currents. rsc.org |